
4-(3-Fluorocyclobutyl)benzenamine
Overview
Description
4-(3-Fluorocyclobutyl)benzenamine, also known as 4-Fluorobenzocyclobutene, is an aromatic compound with a fluorine atom at the 3 position of the cyclobutene ring. It has a wide range of application in the fields of organic chemistry and materials science. It is used in the synthesis of diverse compounds and materials, such as pharmaceuticals, agrochemicals, and polymers. In addition, 4-Fluorobenzocyclobutene has been used in various scientific research applications, such as in the study of its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
PET Imaging of the Serotonin Transporter
4-(3-Fluorocyclobutyl)benzenamine derivatives are promising in PET imaging of the serotonin transporter (SERT) in the brain. This is valuable for examining physiological functions and disease states involving the serotonergic system. For instance, 18F-radiolabeled SERT imaging agents, such as 2-(2′-((dimethylamino)methyl)-4′-(4-18F-fluorobutoxy)phenylthiol)benzenamine, have shown potential in mapping SERT binding sites in the brain through PET studies (Wang et al., 2009).
Electrochemical Synthesis in Polymer Development
Another application of similar compounds is in the electrochemical synthesis of polymers. For example, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine has been used in the development of conducting polymers, which have potential uses in a range of technologies, including electrochromic devices (Yildiz et al., 2008).
Applications in Organic Solar Cells
Compounds related to 4-(3-Fluorocyclobutyl)benzenamine have been utilized in the synthesis of materials for organic solar cells. For instance, star-shaped molecules with a triphenylamine core and benzo[1,2,5]thiadiazol vinylene arms, which include 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, demonstrate promising photovoltaic properties (Wu et al., 2009).
Serotonin Transporter Imaging Agents
Another significant application is in the development of serotonin transporter imaging agents. Derivatives of 4-(3-Fluorocyclobutyl)benzenamine, such as 2-(2'-((dimethylamino)methyl)-4'-(fluoroalkoxy)-phenylthio)benzenamine, have shown high binding affinities to SERT, making them promising candidates for mapping SERT binding sites in the brain (Parhi et al., 2007).
Corrosion Inhibition
Novel Schiff bases, including derivatives of 4-(3-Fluorocyclobutyl)benzenamine, have been synthesized and studied for their corrosion inhibition effect on metals in acidic media. These compounds showed substantial inhibition efficiencies and could be beneficial in protecting metals from corrosion (Nazir et al., 2019).
properties
IUPAC Name |
4-(3-fluorocyclobutyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-8(6-9)7-1-3-10(12)4-2-7/h1-4,8-9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJQOGGDKIKABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorocyclobutyl)benzenamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1408337.png)
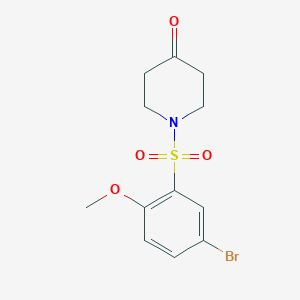
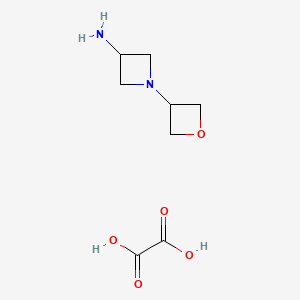
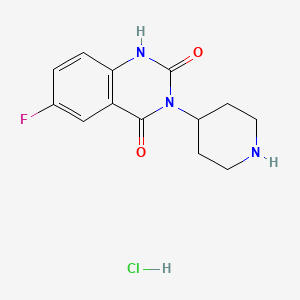
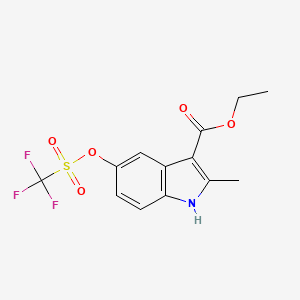


![{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408352.png)
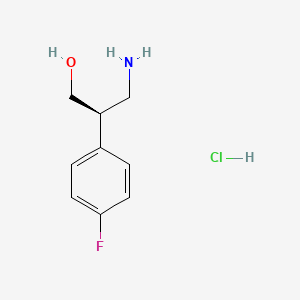

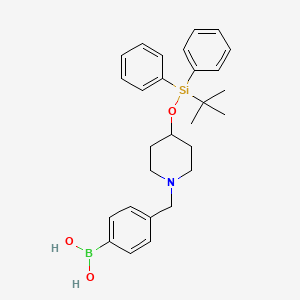
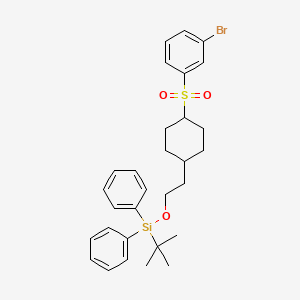
![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)